molecular formula C₂₃H₃₃NO₂ B1153588 (R)-5-Methoxymethyl Tolterodine

(R)-5-Methoxymethyl Tolterodine

Cat. No.: B1153588
M. Wt: 355.51
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Methoxymethyl Tolterodine is identified as a metabolite of Tolterodine, a muscarinic receptor antagonist that serves as a gold standard treatment for overactive bladder (OAB) . Tolterodine functions as a competitive antimuscarinic agent that selectively blocks muscarinic receptors in the bladder's detrusor muscle . This mechanism inhibits the action of acetylcholine, reducing involuntary bladder contractions and thereby increasing bladder capacity . The research value of this compound lies in its role in metabolic and pharmacokinetic studies of Tolterodine. Tolterodine is primarily metabolized by the cytochrome P450 2D6 enzyme to form an active 5-hydroxymethyl derivative . Investigating related metabolites like this compound is crucial for understanding the complete metabolic fate, pharmacological activity, and intersubject variability of the parent drug . This compound is valuable for researchers developing analytical methods and studying the structure-activity relationships of antimuscarinic agents aimed at improving therapeutic efficacy and reducing side effects such as dry mouth and constipation .

Properties

Molecular Formula

C₂₃H₃₃NO₂

Molecular Weight

355.51

Synonyms

2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)phenol;  (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(methoxymethyl)phenol;  Fesoterodine Impurity O

Origin of Product

United States

Synthetic Strategies and Enantioselective Pathways for R 5 Methoxymethyl Tolterodine

Retrosynthetic Analysis of the (R)-5-Methoxymethyl Tolterodine (B1663597) Core

A retrosynthetic analysis of (R)-5-Methoxymethyl Tolterodine reveals key disconnections and strategic bonds that can be formed to construct the target molecule. The primary disconnection is typically made at the bond connecting the diisopropylamino-propyl side chain to the aromatic ring. This leads to two main fragments: a chiral 3-phenylpropanol derivative and a functionalized aromatic piece. Further disconnection of the chiral side chain can lead to simpler precursors like cinnamic acid derivatives. gpatindia.com The methoxymethyl group on the aromatic ring is envisioned to be introduced through functionalization of a precursor, such as a hydroxymethyl or a protected phenol (B47542) group.

Another common retrosynthetic approach involves the disconnection of the C-N bond of the diisopropylamine (B44863) moiety, leading to a precursor with a leaving group at the terminal position of the propyl chain. The stereocenter is often traced back to a chiral synthon or is established through an asymmetric reaction.

Development of Enantioselective Synthesis for the (R)-Configuration

Establishing the correct (R)-configuration at the chiral center is a critical aspect of the synthesis. Several enantioselective methods have been developed to achieve this with high stereocontrol.

Chiral Auxiliaries and Catalysis in Stereoselective Bond Formation

The use of chiral auxiliaries is a well-established strategy to induce asymmetry. researchgate.net In the context of tolterodine synthesis, chiral auxiliaries can be attached to a precursor, such as a prop-2-enoyl group, to direct the stereoselective addition of an aryl Grignard reagent in a copper-assisted conjugate addition. acs.org This approach allows for the formation of the key carbon-carbon bond with a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved to yield the chiral intermediate.

Asymmetric catalysis offers a more atom-economical approach. For instance, a highly enantioselective synthesis of (R)-tolterodine has been achieved through a CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile. nih.govacs.org This key step establishes the chiral center with high efficiency and enantioselectivity.

Method Key Features Reference
Chiral Auxiliary-Directed Conjugate AdditionUtilizes a recoverable chiral auxiliary to control the stereochemical outcome of a nucleophilic addition. acs.org
CuH-Catalyzed Asymmetric Conjugate ReductionEmploys a chiral copper hydride catalyst to achieve high enantioselectivity in the reduction of an unsaturated nitrile. nih.govacs.org

Asymmetric Induction Methodologies

Asymmetric induction can also be achieved through various other methodologies. One notable method involves the asymmetric hydrogenation of a coumarin (B35378) intermediate, which can be obtained from readily available starting materials. researchgate.net This method allows for the synthesis of both (S)- and (R)-tolterodine with high enantiomeric excess. The resulting chiral lactone can then be converted to the target molecule through a series of steps that preserve the stereochemical integrity. researchgate.net

Another approach utilizes a stereoselective hydroarylation of an alkynenitrile with an aryl boronic acid, followed by an enantioselective reduction to set the chiral center. nih.govresearchgate.net This method provides a direct route to the chiral nitrile intermediate, a key precursor for (R)-tolterodine.

Regioselective Functionalization at the 5-Position

The introduction of the methoxymethyl group at the 5-position of the aromatic ring requires careful regioselective control. This is often achieved by starting with a precursor that has a directing group or by employing specific reaction conditions that favor functionalization at the desired position.

Strategies for Methoxymethylation of Aromatic Rings

The introduction of a methoxymethyl group onto an aromatic ring can be accomplished through various synthetic methods. A common strategy involves the initial introduction of a hydroxymethyl group, which can then be etherified to the methoxymethyl ether. The hydroxymethyl group itself can be introduced from a corresponding aldehyde or carboxylic acid precursor. For instance, the active metabolite of tolterodine is 5-hydroxymethyl tolterodine, indicating that this position is accessible for functionalization. nih.govnih.gov Fesoterodine, a prodrug of 5-hydroxymethyl tolterodine, is designed to be converted to this active metabolite in the body. nih.gov

Protecting Group Chemistry in Multi-step Synthesis

In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups is often indispensable to mask reactive functional groups and prevent unwanted side reactions. universiteitleiden.nl For example, the phenolic hydroxyl group on the aromatic ring may need to be protected during the introduction of the side chain or the functionalization at the 5-position. Common protecting groups for phenols include ethers (e.g., benzyl (B1604629) ether) or silyl (B83357) ethers.

Optimization of Synthetic Routes for Yield and Purity

The optimization of synthetic routes for this compound is crucial for achieving high yields and purity, which are essential for its potential pharmaceutical applications. Optimization efforts typically focus on several key aspects of the synthesis, including reaction conditions, catalyst selection, and purification methods.

One of the primary areas for optimization is the etherification of (R)-5-Hydroxymethyl Tolterodine. The choice of methylating agent, base, and solvent system can significantly impact the reaction's efficiency and the formation of byproducts. For instance, using a mild methylating agent can help to avoid unwanted side reactions.

The purification of the final product and intermediates is another critical area for optimization. Chromatographic techniques are often employed to separate the desired product from unreacted starting materials and byproducts. The choice of the stationary and mobile phases can be optimized to achieve the best separation. Crystallization is also a powerful purification technique that can be optimized by careful selection of solvents and conditions to yield a highly pure crystalline product.

Below is a table summarizing key optimization parameters for a hypothetical synthetic route starting from (R)-5-Hydroxymethyl Tolterodine:

StepParameterUnoptimized ConditionOptimized ConditionRationale for Optimization
Etherification Methylating AgentMethyl iodideDimethyl sulfateHigher reactivity and better yield.
BaseSodium hydridePotassium carbonateMilder, easier to handle, and reduces side reactions.
SolventTetrahydrofuran (THF)AcetonitrileImproved solubility and reaction kinetics.
Purification ChromatographyStandard silica (B1680970) gelHigh-performance flash chromatographyFaster separation and higher resolution.
CrystallizationSingle solventMixed solvent system (e.g., ethanol/water)Improved crystal formation and purity.

Comparative Analysis of Different Synthetic Approaches

Several synthetic approaches can be envisioned for the preparation of this compound, each with its own set of advantages and disadvantages. A comparative analysis of these routes is essential for selecting the most efficient and scalable method for production.

Route 1: Etherification of (R)-5-Hydroxymethyl Tolterodine

Route 2: Synthesis from a Pre-functionalized Aromatic Precursor

This strategy involves starting with a molecule that already contains the 5-methoxymethylphenyl group. This can streamline the synthesis by avoiding the late-stage introduction of this group. A significant challenge in this approach is the synthesis of the starting material itself, which may be complex and costly. The enantioselectivity would need to be addressed, for example, through an asymmetric catalytic reduction of a suitable intermediate. An efficient enantioselective method for the preparation of (R)-tolterodine has been described using a CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile as a key step nih.gov. A similar strategy could potentially be adapted for the synthesis of this compound.

A comparative table of these hypothetical synthetic approaches is presented below:

FeatureRoute 1: Etherification of (R)-5-Hydroxymethyl TolterodineRoute 2: Synthesis from a Pre-functionalized Aromatic Precursor
Starting Materials Readily available precursors for Tolterodine synthesis.Requires synthesis of a specialized 5-methoxymethylphenyl precursor.
Number of Steps Generally longer due to the additional etherification step.Potentially shorter overall sequence.
Control of Stereochemistry Relies on the stereochemistry of the starting (R)-5-Hydroxymethyl Tolterodine.Requires a dedicated enantioselective step, such as asymmetric hydrogenation.
Scalability Potentially more straightforward to scale up due to well-understood individual steps.Scalability may be challenged by the synthesis of the starting material and the asymmetric step.
Overall Yield May be lower due to the additional step.Potentially higher if the individual steps are efficient.

Ultimately, the choice of the synthetic route will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the required level of purity.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques form the cornerstone of molecular structure determination, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show complex splitting patterns for the protons on the two phenyl rings. The methoxy (B1213986) group would present a sharp singlet, likely around 3.3-3.8 ppm. The methine protons of the isopropyl groups and the benzylic proton would appear as multiplets, while the methyl groups of the isopropyl moieties would likely be observed as doublets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic carbons, the aliphatic carbons of the propyl chain and isopropyl groups, and the carbon of the methoxymethyl group. The chemical shift of the methoxy carbon would be a key indicator of its presence.

Expected ¹H NMR Data for this compound (Based on the known data of (R)-5-Hydroxymethyl Tolterodine)

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic-H6.8 - 7.5Multiplet
-OCH₃~3.4Singlet
-CH₂-O-~4.5Singlet
N-CH(CH₃)₂~3.0Multiplet
-CH-Ph~4.2Multiplet
-CH₂-CH-Ph~2.2Multiplet
N-CH(CH₃)₂~1.1Doublet

Expected ¹³C NMR Data for this compound (Based on the known data of (R)-5-Hydroxymethyl Tolterodine)

Carbon Expected Chemical Shift (ppm)
Aromatic C115 - 155
C-OH~155
C-Ph~140
C-O-CH₃~75
-OCH₃~58
N-CH(CH₃)₂~50
-CH-Ph~45
-CH₂-CH-Ph~35
N-CH(CH₃)₂~20

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its molecular formula.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A prominent fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable iminium ion. Another characteristic fragmentation would involve the loss of the methoxymethyl group from the aromatic ring. Analysis of these fragments allows for the confirmation of the different structural units within the molecule. A study on the metabolite 5-hydroxymethyl tolterodine showed a precursor ion at m/z 342.2 and a product ion at m/z 223.1 in MS/MS analysis. spectra-analysis.com

Expected Fragmentation Pattern for this compound

Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺Molecular Ion
[M-CH₃O]⁺Loss of methoxy group
[M-CH₃OCH₂]⁺Loss of methoxymethyl group
[M-C₃H₇N(CH(CH₃)₂)]⁺Cleavage of the propanamine side chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic rings, and the C-O stretches of the ether and alcohol functionalities. The presence of a distinct C-O stretching band for the methoxy group would be a key diagnostic feature. The IR spectrum of tolterodine tartrate shows bands at 1508 cm⁻¹ and 1705 cm⁻¹ which are attributed to the aromatic phenyl ring and C=O stretching vibrations of the carbonyl group of tartrate, respectively. researchgate.net The C-O and C-N stretching vibrations are observed at 1070 cm⁻¹ and 1205 cm⁻¹, respectively. researchgate.net

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Phenolic O-H stretch3200 - 3600 (broad)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
Aromatic C=C stretch1450 - 1600
C-O stretch (ether)1050 - 1150
C-N stretch1020 - 1250

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral molecules, determining the absolute configuration of stereocenters is a critical step. Chiroptical spectroscopic techniques are specifically suited for this purpose.

Circular Dichroism (CD) Spectroscopy and Vibrational Circular Dichroism (VCD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Electronic Circular Dichroism (ECD) provides information about the stereochemistry of chromophores, while Vibrational Circular Dichroism (VCD) offers a more detailed picture of the absolute configuration of the entire molecule in solution. nih.govbruker.com VCD is particularly powerful as it provides a rich fingerprint of the molecule's three-dimensional structure. researchgate.net For this compound, the experimental VCD spectrum would be a unique signature of its (R)-configuration.

Computational Chemistry for Spectral Prediction and Validation

Computational chemistry plays a vital role in modern structural elucidation. pleiades.online By using quantum mechanical calculations, it is possible to predict the NMR, IR, and VCD spectra of a proposed structure. These predicted spectra can then be compared with the experimental data to validate the structural assignment.

For this compound, a conformational analysis would first be performed to identify the most stable conformers. Then, for each conformer, the spectroscopic properties would be calculated using appropriate theoretical models (e.g., Density Functional Theory). The weighted average of the predicted spectra, based on the Boltzmann population of the conformers, would then be compared to the experimental spectra. A good match between the predicted and experimental VCD spectra would provide a high degree of confidence in the assignment of the absolute configuration as (R). This integrated approach of experimental chiroptical spectroscopy and computational prediction offers an unambiguous determination of the absolute stereochemistry of chiral molecules. nih.gov

Advanced Chemical Characterization and Structural Elucidation of this compound

This article delves into the advanced chemical characterization of this compound, with a specific focus on the crystallographic methods used to determine its three-dimensional structure.

Advanced Chemical Characterization and Structural Elucidation of R 5 Methoxymethyl Tolterodine

The definitive structural analysis of a chiral molecule like (R)-5-Methoxymethyl Tolterodine (B1663597) relies on sophisticated analytical techniques capable of providing precise spatial information. X-ray crystallography stands as the preeminent method for such determinations.

X-ray crystallography is a powerful analytical technique that provides unambiguous information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can map the electron density and, consequently, determine the precise location of each atom. This method yields a detailed model of the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles, offering a definitive structural snapshot.

While specific crystal structure data for (R)-5-Methoxymethyl Tolterodine is not widely published, extensive crystallographic work has been performed on its closely related analogues, which provides a robust framework for understanding its solid-state properties. The active metabolite, (R)-5-Hydroxymethyl tolterodine (also known as Desfesoterodine), is structurally very similar, differing only by a hydroxyl group in place of the methoxy (B1213986) group. The crystal structure of Desfesoterodine has been determined and its data is deposited in the Cambridge Crystallographic Data Centre (CCDC), signifying that its precise solid-state structure is known.

For a chiral molecule, X-ray crystallography is the gold standard for determining its absolute configuration—the exact spatial arrangement of its atoms that distinguishes it from its mirror image (enantiomer). The absolute configuration of the parent compound, (R)-tolterodine, was unequivocally established through the X-ray diffractometry of its L-tartrate salt. researchgate.netmdpi.com In this technique, the known absolute configuration of the L-tartrate counter-ion serves as an internal reference. By analyzing the anomalous scattering of the X-rays, the absolute stereochemistry at the chiral center of the tolterodine molecule was confirmed as R. mdpi.com This foundational determination for (R)-tolterodine provides the basis for the stereochemical assignment of its derivatives, including this compound, as the synthetic routes to these compounds typically preserve the stereochemistry of the chiral center.

The crystallographic data obtained from such an analysis is typically summarized in a detailed table. The following interactive table illustrates the type of parameters determined in a single-crystal X-ray diffraction experiment, using the data for the closely related (R)-5-Hydroxymethyl tolterodine (Desfesoterodine) as a representative example.

Table 1: Representative Crystallographic Data

Note: This table represents typical data obtained from a single-crystal X-ray diffraction study. The specific values are based on the known crystal structure of (R)-5-Hydroxymethyl tolterodine (Desfesoterodine), a closely related analogue.

ParameterValueDescription
Chemical FormulaC₂₂H₃₁NO₂The elemental composition of the molecule in the crystal.
Formula Weight341.48 g/molThe molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁The specific symmetry group of the crystal lattice.
a (Å)15.721Length of the 'a' axis of the unit cell.
b (Å)5.655Length of the 'b' axis of the unit cell.
c (Å)31.405Length of the 'c' axis of the unit cell.
β (°)93.16°The angle of the 'β' axis of the unit cell.
Volume (ų)2787.7The volume of a single unit cell.
Z4The number of molecules in the unit cell.

Pharmacological Investigations at the Molecular and Receptor Level

In Vitro Receptor Binding Affinity Studies for Muscarinic Acetylcholine (B1216132) Receptors (M1, M2, M3, M4, M5)

No data is available on the binding affinity of (R)-5-Methoxymethyl Tolterodine (B1663597) for any of the muscarinic acetylcholine receptor subtypes. For context, its parent compound, tolterodine, and the 5-hydroxymethyl metabolite (5-HMT) are known to be non-selective muscarinic receptor antagonists, binding to M1-M5 subtypes. nih.gov

Functional Assays for Receptor Antagonism/Agonism

There are no published functional assay data to characterize (R)-5-Methoxymethyl Tolterodine as a muscarinic receptor antagonist or agonist. Studies on tolterodine and 5-HMT have confirmed their antagonist activity, effectively inhibiting carbachol-induced contractions in isolated guinea pig bladder preparations. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Analysis of the 5-Methoxymethyl Moiety

A structure-activity relationship analysis for the 5-methoxymethyl group of tolterodine is not possible due to the absence of research on this specific compound. SAR studies typically require the synthesis and testing of a series of related compounds to determine the effect of specific chemical modifications on pharmacological activity.

Influence of the Methoxymethyl Group on Receptor Interactions and Selectivity

Without experimental data, the influence of the 5-methoxymethyl group on receptor interactions and selectivity remains entirely speculative.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

No molecular docking or computational modeling studies have been published for this compound.

Comparison of Pharmacological Profile with Parent Tolterodine and 5-Hydroxymethyl Tolterodine (5-HMT)

A comparative pharmacological profile cannot be constructed without any data for this compound. Tolterodine is a potent muscarinic receptor antagonist, and its major active metabolite, 5-HMT, exhibits a similar pharmacological profile and contributes significantly to the therapeutic effect. drugbank.comnih.govfda.gov Both compounds are specific for muscarinic receptors with negligible affinity for other receptors or calcium channels. nih.govdrugbank.com

Analytical Method Development and Validation for Quantification and Purity Assessment of R 5 Methoxymethyl Tolterodine

The development and validation of robust analytical methods are paramount for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs). For (R)-5-Methoxymethyl Tolterodine (B1663597), also known as the active 5-hydroxymethyl metabolite of Tolterodine, a range of sophisticated analytical techniques are employed. These methods are crucial for both quantifying the compound in various matrices and for assessing its chiral purity, which is critical for its therapeutic action.

Impurity Profiling and Degradation Product Characterization

Identification of (R)-5-Methoxymethyl Tolterodine (B1663597) as a Process-Related Impurity

(R)-5-Methoxymethyl Tolterodine has been identified as a potential process-related impurity in the synthesis of Tolterodine. Process-related impurities are substances that are formed during the manufacturing process and may be present in the final drug substance. The chemical structure of this compound is closely related to that of Tolterodine, with the key difference being the presence of a methoxymethyl group at the 5-position of the phenol (B47542) ring.

Several suppliers of pharmaceutical reference standards list this compound as a Tolterodine impurity, indicating its relevance in the quality control of Tolterodine. While specific details of its initial discovery in industrial synthesis are proprietary, its inclusion in impurity catalogs underscores its recognition by the pharmaceutical industry.

Investigation of its Formation during Chemical Synthesis of Tolterodine

The formation of this compound is likely linked to the specific synthetic route employed for Tolterodine production. One of the common synthetic pathways for Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), involves multiple steps where starting materials, intermediates, or reagents could potentially lead to the formation of this impurity. google.com

For instance, if the synthesis involves a starting material with a pre-existing methoxymethyl group or if reaction conditions (e.g., the use of certain solvents or reagents) facilitate the introduction of a methoxymethyl group onto the phenolic ring of a Tolterodine precursor, this compound could be generated as a byproduct. The structural similarity between Tolterodine, its active metabolite 5-HMT, and this impurity suggests a common synthetic lineage. nih.govresearchgate.net

Forced Degradation Studies and Identification of Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of analytical methods. nih.gov For Tolterodine, forced degradation studies have been conducted under conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govajpaonline.com

While these studies have identified several degradation products, the focus is often on those that are more likely to form under normal storage conditions. For example, significant degradation of Tolterodine has been observed under basic hydrolysis and oxidative stress. nih.gov In one study, an unknown impurity was detected during stability testing at 40°C/75% RH, which was later identified as 2-(3-amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl tolterodine). mdpi.com

Although direct evidence from the provided search results does not explicitly name this compound as a degradation product under specific stress conditions, the general methodology of forced degradation would be applicable for its study. If this compound were present in a sample of Tolterodine, its stability profile could be assessed under these stress conditions.

Table 1: Summary of Forced Degradation Studies on Tolterodine

Stress ConditionObservationsIdentified Degradation Products
Acid Hydrolysis (1 N HCl, 80°C, 2 h)StableNo significant degradation observed. nih.gov
Base Hydrolysis (1 N NaOH, 80°C, 2 h)Significant degradationNot explicitly detailed in the provided results. nih.gov
Oxidative Degradation (6% H2O2, 50°C, 2 h)Slight degradationNot explicitly detailed in the provided results. nih.gov
Thermal Degradation (105°C, 24 h)Slight degradationNo additional peaks observed in some studies. nih.govajpaonline.com
Photolytic DegradationStableNo significant degradation observed. nih.govajpaonline.com
Humidity (25°C/90% RH, 7 days)StableNo significant degradation observed. nih.gov

Strategies for Impurity Control and Reference Standard Development

Controlling process-related impurities like this compound is crucial for ensuring the quality and safety of the final drug product. Strategies for impurity control typically involve:

Optimization of the Synthetic Process: Modifying reaction conditions, purification methods, and the quality of starting materials to minimize the formation of the impurity.

Setting Specification Limits: Establishing acceptable levels of the impurity in the final drug substance based on safety data and regulatory guidelines.

Routine Testing: Implementing analytical methods to monitor the levels of the impurity in each batch of the drug substance.

The development of a qualified reference standard for this compound is a prerequisite for accurate impurity detection and quantification. Several chemical suppliers offer reference standards for various Tolterodine impurities, including the 5-hydroxymethyl analog and other related compounds. synzeal.comsynthinkchemicals.com These standards are essential for method validation and for use as a benchmark in routine quality control testing.

Analytical Techniques for Trace Impurity Detection and Quantification

A variety of sophisticated analytical techniques are employed to detect and quantify trace impurities in pharmaceutical substances. For Tolterodine and its related compounds, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods. mdpi.comnih.gov

These chromatographic techniques are often coupled with mass spectrometry (MS) to provide highly sensitive and specific detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous quantification of Tolterodine and its metabolites, and by extension, its impurities. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of Tolterodine and its 5-hydroxymethyl metabolite after derivatization. nih.gov

The selection of the analytical technique depends on the specific requirements of the analysis, such as the expected concentration of the impurity and the complexity of the sample matrix. For trace-level detection, methods like LC-MS/MS are preferred due to their high sensitivity and selectivity. researchgate.net

Table 2: Analytical Methods for Tolterodine and its Related Compounds

Analytical TechniqueApplicationKey Features
HPLC/UPLCQuantification of Tolterodine and its impurities. mdpi.comnih.govHigh resolution and sensitivity. mdpi.com
LC-MS/MSSimultaneous quantification of Tolterodine and its metabolites in biological matrices. nih.govresearchgate.netHigh selectivity and sensitivity for trace analysis. nih.gov
GC-MSDetermination of Tolterodine and its 5-hydroxymethyl metabolite in plasma, serum, and urine. nih.govRequires derivatization but offers high specificity. nih.gov

Q & A

Q. What is the metabolic pathway of tolterodine leading to (R)-5-HMT, and how do CYP2D6 polymorphisms influence its pharmacokinetics?

  • Methodological Answer: Tolterodine is metabolized primarily via CYP2D6 into 5-HMT, its pharmacologically active metabolite. In vitro assays using human liver microsomes and LC-MS/MS can identify metabolic intermediates. CYP2D6 "poor metabolizers" (PMs) exhibit slower conversion rates, leading to higher tolterodine serum levels and negligible 5-HMT, whereas "extensive metabolizers" (EMs) show rapid conversion . Genotyping CYP2D6 and correlating with pharmacokinetic (PK) data (e.g., AUC, Cmax) in clinical cohorts can quantify metabolic variability .

Q. How does (R)-5-HMT compare to tolterodine in muscarinic receptor binding affinity and selectivity?

  • Methodological Answer: Radioligand binding assays (e.g., competition with [<sup>3</sup>H]N-methylscopolamine) in human bladder tissue, salivary glands, and heart reveal that both tolterodine and 5-HMT bind non-selectively to M1-M5 receptors. However, in vivo studies in cats demonstrate bladder selectivity (detrusor muscle inhibition over salivary glands), attributed to tissue-specific pharmacokinetics rather than receptor subtype selectivity .

Q. What experimental models are used to evaluate the bladder-selective efficacy of (R)-5-HMT?

  • Methodological Answer: Anesthetized cat models measure intravesical pressure (detrusor contraction) and salivary secretion after drug administration. Dose-response curves for bladder vs. salivary effects are compared to calculate selectivity ratios. Electrophysiological recordings in isolated human detrusor strips further validate functional antagonism .

Q. How does (R)-5-HMT compare to oxybutynin in clinical efficacy and safety profiles?

  • Methodological Answer: Randomized controlled trials (RCTs) with urodynamic endpoints (e.g., reduction in incontinence episodes, micturition frequency) show comparable efficacy. However, oxybutynin has higher rates of dry mouth (23–80% vs. 14–40% for tolterodine/5-HMT) due to greater salivary gland M3 receptor affinity. Meta-analyses of pooled RCT data (e.g., OPERA trial) can resolve discrepancies in continence rates .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling address variability in 5-HMT exposure due to CYP2D6 polymorphisms?

  • Methodological Answer: PopPK models integrate CYP2D6 genotype, demographic factors (e.g., age, renal/hepatic function), and drug-drug interactions (e.g., CYP3A4 inhibitors) to predict 5-HMT exposure. Non-linear mixed-effects modeling (NONMEM) of sparse PK data from PMs and EMs enables dose optimization for subpopulations .

Q. What mechanisms underlie conflicting clinical data on oxybutynin vs. tolterodine/5-HMT efficacy?

  • Methodological Answer: Contradictions arise from heterogeneity in trial design (e.g., immediate-release vs. extended-release formulations, dosing regimens). Subgroup analyses stratified by patient age, OAB subtype (e.g., idiopathic vs. neurogenic detrusor overactivity), and adherence rates can clarify outcomes. Blinded, crossover studies with washout periods reduce confounding .

Q. How can prodrug design improve the bioavailability of 5-HMT?

  • Methodological Answer: Fesoterodine, a prodrug of 5-HMT, uses a methyl ester moiety to bypass first-pass metabolism. In vitro hydrolysis assays (e.g., esterase activity in liver homogenates) and in vivo PK studies in rodents compare conversion rates. Stable isotope labeling (e.g., deuterated 5-HMT) tracks metabolite distribution .

Q. What formulation strategies enhance transdermal delivery of 5-HMT while minimizing systemic side effects?

  • Methodological Answer: Cationic elastic liposomes optimized via Hansen solubility parameters (HSP) and Design Expert software improve skin permeation. Ex vivo Franz diffusion cells with human skin assess flux rates. In vivo efficacy is validated in rodent models using cystometric measurements (e.g., bladder capacity, voiding frequency) .

Q. How do enantiomeric differences between (R)- and (S)-5-HMT impact therapeutic outcomes?

  • Methodological Answer: Chiral chromatography (e.g., Chiralpak AD-H column) isolates enantiomers for in vitro binding assays. Functional studies in M3-transfected CHO cells show (R)-5-HMT has 10-fold higher potency than the (S)-form. Clinical PK studies with enantiomer-specific LC-MS/MS quantify stereoselective metabolism .

Q. What role does CYP3A4 play in 5-HMT metabolism in CYP2D6 poor metabolizers?

  • Methodological Answer:
    In CYP2D6 PMs, CYP3A4 catalyzes N-dealkylation of tolterodine into inactive metabolites. In vitro CYP inhibition/induction assays (e.g., fluorogenic substrates) and hepatocyte models identify modulators of this pathway. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) in PMs elevates tolterodine exposure, necessitating dose adjustments .

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